molecular formula C14H8ClN3O2 B2866935 4-Chloro-2-(4-nitrophenyl)quinazoline CAS No. 83800-97-9

4-Chloro-2-(4-nitrophenyl)quinazoline

Cat. No.: B2866935
CAS No.: 83800-97-9
M. Wt: 285.69
InChI Key: QSGBEFYDNWEKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-nitrophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-nitrophenyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with phosphorus oxychloride to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-nitrophenyl)quinazoline can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The compound can undergo oxidation reactions to form different quinazoline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Substituted quinazoline derivatives.

    Reduction: 4-Chloro-2-(4-aminophenyl)quinazoline.

    Oxidation: Various oxidized quinazoline derivatives.

Scientific Research Applications

4-Chloro-2-(4-nitrophenyl)quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: Lacks the nitrophenyl group, leading to different biological activities.

    2-(4-Nitrophenyl)quinazoline: Lacks the chlorine atom, which can affect its reactivity and biological properties.

    4-Chloro-2-phenylquinazoline: Lacks the nitro group, resulting in different chemical and biological behavior.

Uniqueness

4-Chloro-2-(4-nitrophenyl)quinazoline is unique due to the presence of both the chlorine and nitrophenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-2-(4-nitrophenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O2/c15-13-11-3-1-2-4-12(11)16-14(17-13)9-5-7-10(8-6-9)18(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGBEFYDNWEKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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